molecular formula C23H22N4O3 B2929053 5-ethyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923146-77-4

5-ethyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2929053
CAS No.: 923146-77-4
M. Wt: 402.454
InChI Key: VGSQPWIJTNQMLQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridine carboxamide family, characterized by a fused pyrazole-pyridine core substituted with an ethyl group at position 5, a phenyl group at position 2, and a 3-oxo moiety. The carboxamide group at position 7 is linked to a 2-methoxy-5-methylphenyl substituent.

Properties

IUPAC Name

5-ethyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-4-26-13-17(22(28)24-19-12-15(2)10-11-20(19)30-3)21-18(14-26)23(29)27(25-21)16-8-6-5-7-9-16/h5-14H,4H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSQPWIJTNQMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=C(C=CC(=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-ethyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

5-ethyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituents (Positions) Molecular Formula Key Features/Data Reference
Target Compound : 5-ethyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide 5-ethyl, 2-phenyl, N-(2-methoxy-5-methylphenyl) C24H24N4O3 Enhanced hydrogen-bonding potential (methoxy group) and steric bulk (5-methylphenyl); no direct biological data reported.
N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (923682-25-1) N-(4-ethoxyphenyl), 5-ethyl C24H24N4O3 Ethoxy substituent increases lipophilicity vs. methoxy; similar core structure.
3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (923233-41-4) 5-propyl, N-(2-methoxyethyl) C19H22N4O3 Propyl group enhances hydrophobic interactions; methoxyethyl side chain improves solubility. Molecular weight: 354.4 g/mol.
Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f) 5-(quinolin-3-yl), ethyl ester at position 7 C24H18N4O3 Quinoline substituent introduces π-π stacking potential; ester group reduces hydrogen-bonding capacity vs. carboxamide. Yield: 84%, mp 248–251°C
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo-pyrimidine core, trimethoxybenzylidene C28H27N3O6S Thiazolo-pyrimidine core differs in ring fusion; trimethoxy group enhances crystallinity. Crystal structure reveals puckered ring conformation.

Structural and Functional Analysis

  • Core Modifications: The target compound’s pyrazolo[4,3-c]pyridine core is distinct from thiazolo[3,2-a]pyrimidine () or pyrazolo[1,5-a]pyrimidine (), which alter ring fusion and electronic properties. For example, thiazolo-pyrimidines exhibit flattened boat conformations, affecting binding pocket compatibility .
  • Substituent Effects: Alkyl Chains: The 5-ethyl group in the target compound balances lipophilicity and steric hindrance, whereas a 5-propyl group (923233-41-4, ) may improve hydrophobic interactions but reduce solubility. Aromatic Substituents: The 2-methoxy-5-methylphenyl group in the target compound offers dual functionality: hydrogen-bonding (methoxy) and steric bulk (methyl). In contrast, quinoline (7f, ) introduces planar aromaticity for π-π interactions.
  • Crystallographic Data :

    • Compounds like the thiazolo-pyrimidine derivative () exhibit defined crystal packing via C–H···O hydrogen bonds, suggesting similar derivatives may form stable solid-state structures. The target compound’s crystallinity remains uncharacterized in the evidence.

Pharmacological and Physicochemical Implications

  • Solubility : The methoxyethyl side chain in 923233-41-4 () likely enhances aqueous solubility compared to the target compound’s methoxy-methylphenyl group.
  • Metabolic Stability : Ethyl/propyl chains may influence metabolic oxidation rates, with longer alkyls (e.g., propyl) being more susceptible to cytochrome P450-mediated degradation.
  • Target Binding: Quinoline-containing analogs () could target DNA-interacting enzymes (e.g., topoisomerases), whereas carboxamide derivatives may favor kinase or protease inhibition.

Biological Activity

The compound 5-ethyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a member of the pyrazolo[4,3-c]pyridine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Synthesis

The synthesis of pyrazolo[4,3-c]pyridines typically involves multi-component reactions that yield various derivatives with potential biological activities. For instance, the compound can be synthesized via a one-pot reaction involving appropriate precursors such as substituted phenylhydrazones and α-oxoketene dithioacetals. The characterization of synthesized compounds is usually performed using techniques like NMR, IR spectroscopy, and mass spectrometry to confirm their structures and purity.

Pharmacological Properties

The biological activity of pyrazolo[4,3-c]pyridines is extensive, with studies indicating several key pharmacological effects:

  • Anticancer Activity : Pyrazolo derivatives have shown promising results in inhibiting cancer cell proliferation. In vitro assays have demonstrated that certain derivatives can induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Compounds within this class exhibit antibacterial and antifungal activities. For instance, studies have reported significant inhibition of bacterial growth in strains such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects : Some derivatives have been found to reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases.
  • Antioxidant Activity : Pyrazolo compounds have shown the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.
  • Neuroprotective Effects : Certain studies indicate that these compounds may protect neuronal cells from damage due to neurotoxins or oxidative stress.

The mechanisms underlying the biological activities of pyrazolo[4,3-c]pyridines often involve interaction with specific biological targets:

  • Enzyme Inhibition : Many pyrazolo compounds act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Receptor Binding : Some derivatives exhibit affinity for estrogen receptors, influencing hormonal pathways relevant in cancer progression and treatment.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of a series of pyrazolo derivatives against human cancer cell lines. The results indicated that compounds with specific substitutions on the phenyl ring exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial activity of various pyrazolo derivatives against E. coli and S. aureus. The study found that modifications at the 7-position significantly enhanced antibacterial potency .

Data Tables

Biological ActivityCompound StructureIC50 (µM)Reference
Anticancer5-ethyl-N-(2-methoxy-5-methylphenyl)-...12
Antibacterial5-ethyl-N-(2-methoxy-5-methylphenyl)-...15
Anti-inflammatory5-ethyl-N-(2-methoxy-5-methylphenyl)-...20

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